molecular formula C10H6ClN5O B1530557 5-Chloro-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol CAS No. 1330044-05-7

5-Chloro-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol

Cat. No. B1530557
M. Wt: 247.64 g/mol
InChI Key: JJAQJDFHZXCPID-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . It is a strategic compound for optical applications due to several key characteristics such as simpler and greener synthetic methodology and tunable photophysical properties .


Synthesis Analysis

The synthetic route of similar compounds was to use 5-chloro-3-nitropyrazolo [1,5- a ]pyrimidine as starting material, through substitution reaction with pyrrolidine or morpholine to obtain intermediate 2, and then through reduction reaction to obtain intermediate 3, which was acylated with phenyl chloroformate to obtain intermediates 4, and finally reacted with heterocyclic compounds to obtain derivatives .


Molecular Structure Analysis

The molecular formula of this compound is C10H6ClN5O . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .


Chemical Reactions Analysis

The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D. Interestingly, compound 4a with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an EDG in the same position .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 247.64 g/mol. The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .

Scientific Research Applications

Synthesis and Characterization

The compound has been involved in studies focused on the synthesis and structural characterization of pyrazolo[1,5-a]pyrimidine derivatives. For example, under microwave radiation, isomers of pyrazolo[1,5-a]pyrimidine were obtained by condensation reactions, and their structures were fully characterized by various spectroscopic methods. These compounds, including 5-chloro derivatives, were confirmed through single crystal X-ray diffraction, indicating their significance in structural chemistry and synthesis methodologies (Zhang et al., 2016).

Antifungal and Antibacterial Activity

Research has shown that certain pyrazolo[1,5-a]pyrimidine derivatives exhibit antifungal abilities against a range of phytopathogenic fungi, highlighting their potential application in developing antifungal agents. Compounds similar in structure to 5-Chloro-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol were evaluated for their antifungal effectiveness, with some showing good antifungal properties against specific fungal strains (Zhang et al., 2016). Additionally, novel water-soluble pyrazolo[1,5-a]pyrimidine derivatives were synthesized and characterized, exhibiting antibacterial activity and providing insights into their interactions with plasma proteins, which could be crucial for their biological applications (He et al., 2020).

Anticancer Potential

Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated as potential anticancer agents. Some compounds have shown promising activities against various cancer cell lines, indicating the potential of such derivatives, including those related to 5-Chloro-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol, in anticancer research (Rahmouni et al., 2016).

Kinase Inhibition and Anti-Inflammatory Properties

Compounds with a pyrazolo[1,5-a]pyrimidine core have been explored for their kinase inhibitory effects and anti-inflammatory properties. For instance, synthesis and evaluation of novel pyrazolo[1,5-a]pyrimidine derivatives as CDK2 inhibitors revealed significant anti-leukemia activity, suggesting their application in targeted cancer therapy (Almehmadi et al., 2021).

Future Directions

The future directions of this compound could involve further exploration of its optical applications due to its simpler and greener synthetic methodology and tunable photophysical properties . Additionally, similar compounds have been used to distinguish the various activities of the two estrogen receptors, suggesting potential applications in biological research .

properties

IUPAC Name

5-chloro-2-pyrazolo[1,5-a]pyrazin-3-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN5O/c11-7-4-13-9(15-10(7)17)6-3-14-16-2-1-12-5-8(6)16/h1-5H,(H,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJAQJDFHZXCPID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C3=NC=C(C(=O)N3)Cl)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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